

Technical Support Center: Enhancing Corrosion Resistance of Tungsten Carbide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tungsten carbide

Cat. No.: B1195092

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the corrosion resistance of **tungsten carbide** (WC).

Frequently Asked Questions (FAQs)

Q1: My WC-Co component shows significant degradation in an acidic environment. What is the likely cause and how can I prevent it?

A1: The most probable cause is the selective dissolution, or "leaching," of the cobalt (Co) binder.^{[1][2]} Cobalt is particularly susceptible to attack in acidic and chloride-rich environments.^[1] This process weakens the overall structure by leaving behind a porous **tungsten carbide** skeleton, which can lead to the spalling of WC grains.^[2]

Solutions:

- **Binder Modification:** Replace the cobalt binder with nickel (Ni) or a nickel-based alloy, which offer significantly better corrosion resistance, especially in acidic conditions.^{[1][3][4][5][6]}
- **Surface Coating:** Apply a protective, chemically stable coating like Titanium Nitride (TiN), Chromium Nitride (CrN), or Diamond-Like Carbon (DLC) to act as a barrier against the corrosive media.^{[1][7]}

- Corrosion Inhibitors: Incorporate elements such as chromium (Cr), molybdenum (Mo), or vanadium (V) into the cemented carbide composition to enhance its intrinsic corrosion resistance.[\[1\]](#)[\[8\]](#)

Q2: I am selecting a binder for a new application. What are the key differences between cobalt, nickel, and other alternative binders?

A2: The choice of binder is critical as it primarily dictates the corrosion resistance of the cemented carbide part.[\[1\]](#)[\[6\]](#) While cobalt is widely used due to its excellent mechanical properties, its corrosion resistance is limited.[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Cobalt (Co): Offers superior toughness and strength, making it ideal for applications with high mechanical stress. However, it is prone to corrosion in acidic environments.[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Nickel (Ni): Provides a significant improvement in corrosion resistance compared to cobalt. [\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) It is a common substitute for applications in corrosive or marine environments.[\[1\]](#)[\[4\]](#) However, its mechanical properties can be slightly inferior to cobalt-bonded grades.[\[5\]](#)[\[6\]](#)
- Alloy & Ceramic Binders: For extreme environments, advanced binders like Ni-Cr alloys, nickel aluminides (e.g., Ni₃Al), or ceramic binders (e.g., Al₂O₃, ZrO₂) can be used.[\[3\]](#)[\[4\]](#)[\[9\]](#) These offer superior resistance to corrosion and high-temperature oxidation.[\[9\]](#)

Q3: What type of surface coating is best for protecting **tungsten carbide** from corrosion?

A3: The optimal coating depends on the specific corrosive environment and mechanical demands of the application. Surface coatings act as a barrier, preventing corrosive substances from reaching the **tungsten carbide** substrate.[\[7\]](#)[\[10\]](#)

- For General Corrosion Resistance: Titanium Nitride (TiN) is a hard, durable coating effective against corrosion in both acidic and alkaline conditions.[\[7\]](#)
- For Extreme Wear and Corrosion: Coatings applied via High-Velocity Oxygen Fuel (HVOF) thermal spray, such as WC-Co-Cr or WC-Ni, provide a dense, protective layer with excellent wear and corrosion resistance.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The WC-Co-Cr formulation is particularly noted for its combined hardness and corrosion resistance.[\[14\]](#)

- For Low Friction and Chemical Inertness: Diamond-Like Carbon (DLC) coatings offer a very low coefficient of friction and excellent chemical inertness, making them suitable for many corrosive environments.[\[7\]](#)

Troubleshooting Guides

Issue 1: Unexpectedly High Corrosion Rate in a WC-Ni Grade

Potential Cause	Troubleshooting Step	Recommended Action
High Porosity	Examine the microstructure of the sintered part using Scanning Electron Microscopy (SEM).	Optimize the sintering process (e.g., adjust temperature, pressure, time) to achieve a denser, more uniform microstructure with reduced porosity. [1]
Incorrect Grade Selection	Verify the pH and chemical composition of the operating environment.	While WC-Ni is generally robust, extreme alkaline or specific chemical environments might require a more specialized binder, such as a Ni-Cr alloy, or the application of a protective coating. [15]
Galvanic Coupling	Analyze the interaction between the WC-Ni component and other materials in the assembly.	Ensure that dissimilar metals in contact do not create a galvanic cell that accelerates corrosion. If necessary, use insulating materials or select more compatible materials.

Issue 2: Premature Failure or Delamination of a Protective Coating

Potential Cause	Troubleshooting Step	Recommended Action
Poor Substrate Preparation	Review the surface cleaning and preparation protocol used before the coating process.	Implement a rigorous pre-treatment process, including ultrasonic cleaning and grit blasting, to ensure the substrate is free of contaminants and has an appropriate surface roughness for strong coating adhesion.
Incompatible Coating Process	Evaluate the coating method (e.g., PVD, CVD, HVOF) in relation to the substrate material and geometry.	Select a coating process that ensures uniform coverage and strong metallurgical bonding. For instance, HVOF is known for producing coatings with superior bond strength. [13]
Coating Porosity/Defects	Inspect the coated surface for cracks, pores, or other defects using SEM.	Optimize coating parameters (e.g., spray velocity, temperature, powder feed rate for HVOF) to minimize porosity and defects. A denser coating provides better corrosion protection. [16]

Quantitative Data Summary

Table 1: Comparison of Common Binder Materials for **Tungsten Carbide**

Binder Material	Key Advantages	Key Disadvantages	Typical Applications
Cobalt (Co)	Excellent toughness, high strength, good wear resistance.[2][4]	Susceptible to corrosion in acidic/chloride environments.[1][2]	General machining, mining tools, high-impact wear parts.[4]
Nickel (Ni)	Superior corrosion resistance compared to Co.[1][3][5]	Slightly lower mechanical properties than Co.[5][6]	Chemical processing, marine engineering, oil & gas components. [1][4]
Co-Cr Alloy	Enhanced corrosion and oxidation resistance.[4]	More complex and costly processing.	High-temperature applications, components requiring both wear and corrosion resistance. [14]
Ceramic (e.g., Al ₂ O ₃ , ZrO ₂)	Exceptional hardness, corrosion/oxidation resistance, high-temperature stability. [9][17]	Lower toughness, more brittle.[4]	Specialized applications in extremely corrosive or high-temperature environments.[3]

Table 2: Properties of Selected Corrosion-Resistant Coatings for **Tungsten Carbide**

Coating Type	Deposition Method	Typical Hardness (HV)	Key Characteristics
WC-Co-Cr	HVOF / HVOF	~70 HRC (Hardness Rockwell C)	Excellent wear and corrosion resistance, harder than WC-Co and WC-Ni.[14]
TiN	PVD / CVD	2000 - 2400	Hard, durable, good general-purpose corrosion resistance. [1][7]
CrN	PVD / CVD	1800 - 2100	Highly resistant to abrasion and corrosion, ideal for harsh environments. [1][7]
DLC	PACVD	2000 - 4000	Ultra-low friction, high hardness, excellent chemical inertness.[7]

Experimental Protocols

Protocol 1: Electrochemical Corrosion Testing (Potentiodynamic Polarization)

This protocol outlines a standard three-electrode electrochemical test to evaluate the corrosion rate of **tungsten carbide** samples.

- Sample Preparation:
 - Mount the **tungsten carbide** sample in an appropriate insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.
 - Grind the exposed surface with successively finer silicon carbide (SiC) papers (e.g., up to 1200 grit).
 - Polish the surface using a diamond paste (e.g., 1-3 μm) to achieve a mirror finish.

- Clean the sample ultrasonically in ethanol and deionized water, then dry thoroughly.
- Electrochemical Cell Setup:
 - Assemble a three-electrode cell consisting of the **tungsten carbide** sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
 - Fill the cell with the corrosive electrolyte (e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution).[\[18\]](#)
[\[19\]](#)
- Measurement Procedure:
 - Connect the electrodes to a potentiostat.
 - Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for approximately 30-60 minutes, or until the potential drift is minimal.
 - Perform the potentiodynamic polarization scan, typically starting from -250 mV below OCP to +250 mV above OCP at a scan rate of 0.167 mV/s.
- Data Analysis:
 - Plot the resulting polarization curve (log |current density| vs. potential).
 - Use Tafel extrapolation to determine the corrosion potential (E_{corr}) and corrosion current density (i_{corr}).
 - Calculate the corrosion rate (CR) from the i_{corr} value using Faraday's law. Lower i_{corr} values indicate better corrosion resistance.[\[20\]](#)

Protocol 2: Application of a WC-Co-Cr Coating via HVOF

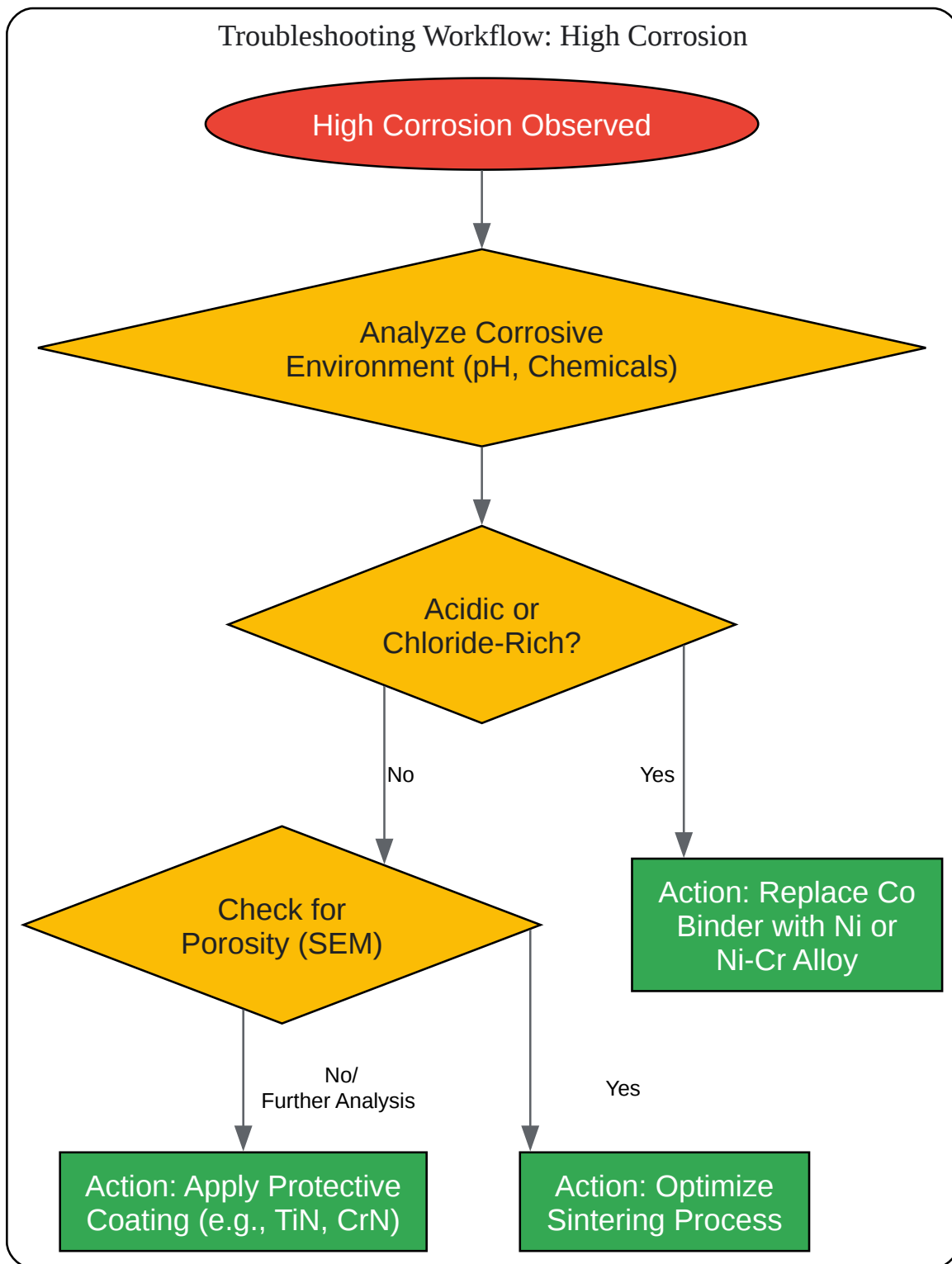
This protocol provides a general workflow for applying a corrosion-resistant thermal spray coating.

- Substrate Preparation:

- Thoroughly degrease the **tungsten carbide** component using a suitable solvent (e.g., acetone, ethanol).
- Grit blast the surface with alumina (Al_2O_3) grit to create a rough, clean, and activated surface profile, which is essential for mechanical bonding.
- Clean the component with compressed air to remove any residual grit.
- HVOF System Setup:
 - Load the specified WC-10Co-4Cr powder into the powder feeder.
 - Set the HVOF gun parameters, including the flow rates of oxygen, fuel (e.g., hydrogen or kerosene), and air, as well as the powder feed rate. These parameters control the particle velocity and temperature.
 - Position the HVOF gun at the optimal standoff distance from the substrate.
- Coating Application:
 - Initiate the thermal spray process. The gun combusts the fuel and oxygen mixture, creating a high-velocity gas stream.
 - Inject the powder into the gas stream, where it is heated and accelerated towards the substrate.
 - Move the gun in a programmed path to apply the coating layer by layer until the desired thickness is achieved.
- Post-Coating Treatment & Quality Control:
 - Allow the coated component to cool in a controlled manner.
 - Visually inspect the coating for any surface defects.
 - Measure the coating thickness using a calibrated gauge.

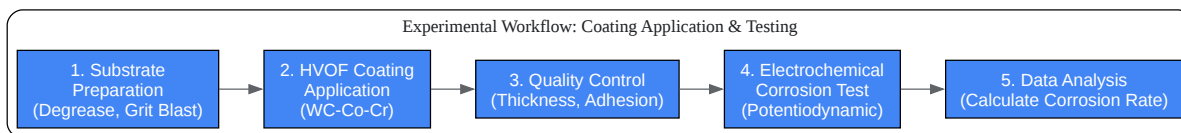
- Analyze the coating's microstructure and porosity using SEM on a cross-sectioned sample.
- Perform adhesion tests (e.g., ASTM C633) to ensure proper bonding to the substrate.

Visualizations



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Caption: Troubleshooting flowchart for high corrosion issues.



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Caption: Workflow for coating application and evaluation.

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- To cite this document: BenchChem. [Technical Support Center: Enhancing Corrosion Resistance of Tungsten Carbide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195092#methods-for-improving-the-corrosion-resistance-of-tungsten-carbide>]

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